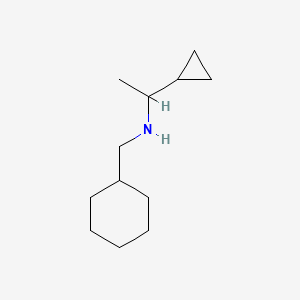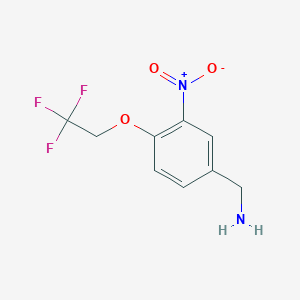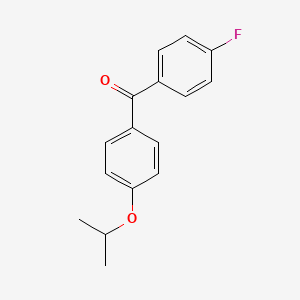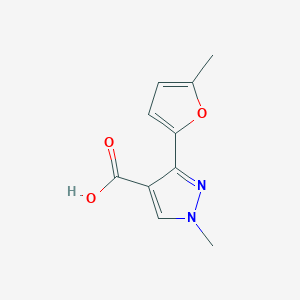
(Cyclohexylmethyl)(1-cyclopropylethyl)amine
説明
Molecular Structure Analysis
The molecular structure of (Cyclohexylmethyl)(1-cyclopropylethyl)amine consists of a cyclohexane ring attached to a methyl group and a cyclopropyl group attached to an ethyl group, both connected by a nitrogen atom. Unfortunately, specific structural details or 3D conformations were not found in the search results.Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides, and they can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary greatly depending on their structure. In general, amines can be primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen . Cycloalkanes, like cyclohexane and cyclopropyl in this compound, are saturated and have single bonds between all the carbon atoms .科学的研究の応用
Catalyst Design for Ethylene Tetramerization
Bis(diphenylphosphino)amine (PNP) ligands, including those with cyclohexylmethyl and cyclohexylethyl substituents, have been synthesized and evaluated with chromium for ethylene tetramerization catalysis. These ligands, upon activation with a methylaluminoxane-based activator, exhibited good activity and selectivity toward 1-octene and 1-hexene production. The research highlights the importance of structural fine-tuning of the N-alkyl moiety in PNP ligands to achieve efficient tetramerization catalysts, with some systems achieving combined selectivities up to 88% for 1-octene and 1-hexene with exceptionally high activities exceeding 2,000,000 g/(g-Cr h) (Kuhlmann et al., 2007).
Intramolecular Amination Techniques
Research into the intramolecular amination of cyclopropylmethyl cation demonstrates efficient syntheses of 1-amino-1-hydroxymethylcyclobutane derivatives and tetrahydro-1,3-oxazepines. These methods involve cyclopropylmethyl carbenium ion undergoing amination to yield cyclobutyl or cyclopropylmethyl amination products with high diastereoselectivity or the regioselective amination to trans-tetrahydro-1,3-oxazepines. These processes offer new pathways for creating complex amines and cyclic compounds with potential applications in medicinal chemistry and material science (Skvorcova, Grigorjeva, & Jirgensons, 2015, 2017).
Antibacterial Activity of Amines
A study on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Some compounds showed activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values ranging from 0.002 to 0.016 microg/mL. This research contributes to the development of new antibacterial agents and highlights the potential of cyclohexylmethyl and cyclopropylethyl amine derivatives in antimicrobial therapy (Kumar et al., 2010).
Copolymerization Catalysis
Amine-bis(phenolate) chromium(III) chloride complexes have been shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, incorporating ligands that yield low molecular weight polycarbonates with narrow dispersities. This research is significant for the development of sustainable polymer production methods, utilizing carbon dioxide as a raw material and highlighting the versatility of cyclohexylmethyl and cyclopropylethyl amine derivatives in catalysis (Devaine-Pressing, Dawe, & Kozak, 2015).
Safety and Hazards
特性
IUPAC Name |
N-(cyclohexylmethyl)-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAXCKZUVMYIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)
![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)
amine](/img/structure/B1462018.png)
amine](/img/structure/B1462020.png)





amine](/img/structure/B1462035.png)
![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)